4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid is an organic compound that features a furan ring attached to a benzoic acid moiety through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the aminomethyl group through a Mannich reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as an antihemorrhagic agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antihemorrhagic properties are attributed to its ability to inhibit fibrinolysis by blocking the conversion of plasminogen to plasmin . This compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antihemorrhagic properties.
2-Amino-5-methylbenzoic acid: Shares structural similarities but differs in its biological activity.
2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid: Another furan-containing benzoic acid derivative with distinct chemical properties.
Uniqueness
4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid is unique due to the presence of both a furan ring and an aminomethyl group, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[5-[(2-methylpropylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H19NO3/c1-11(2)9-17-10-14-7-8-15(20-14)12-3-5-13(6-4-12)16(18)19/h3-8,11,17H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
IAQLQEMUDOJUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.